molecular formula C18H30N2O4 B1446339 tert-Butyl 7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate CAS No. 2096985-98-5

tert-Butyl 7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate

Cat. No. B1446339
M. Wt: 338.4 g/mol
InChI Key: MSGGSIOCEQUQOK-UHFFFAOYSA-N
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Description

The compound contains a tert-butyl group, a cyclobutylcarbonyl group, and a naphthyridine ring. The tert-butyl group is a simple hydrocarbon moiety used in chemical transformations . The cyclobutyl group is a four-membered carbon ring, which can have unique reactivity due to the ring strain . Naphthyridine is a nitrogen-containing heterocyclic compound, which is often used in medicinal chemistry due to its bioactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the naphthyridine ring, the introduction of the hydroxy group, and the attachment of the tert-butyl and cyclobutylcarbonyl groups. The tert-butyl group can be introduced into various organic compounds using flow microreactor systems .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The tert-butyl group is known to exhibit a unique reactivity pattern due to its crowded nature .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tert-butyl group is known for its unique reactivity pattern and can be involved in various chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the tert-butyl group could influence the compound’s solubility and reactivity .

Scientific Research Applications

Antibacterial Agent Synthesis

Research on similar compounds, such as various 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and 7-substituted-1-tert-butyl-6-fluoro-1,8-naphthyridine-3-carboxylic acids, has shown promising antibacterial activities. These compounds have been tested both in vitro and in vivo, with some being selected for clinical evaluation due to their low toxicity and favorable pharmacokinetic profiles (Bouzard et al., 1989).

Fused Tetracyclic Heterocycle Synthesis

A study on the synthesis of fused tetracyclic heterocycles, which are significant in medicinal chemistry, highlighted the use of tert-butyl 2,4-dioxopiperidine-1-carboxylate as a precursor. This compound reacts with aromatic aldehydes and amines to yield tetracyclic heterocycles including naphthyridine derivatives, demonstrating its potential in complex organic synthesis (Li et al., 2013).

properties

IUPAC Name

tert-butyl 7-(cyclobutanecarbonyl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O4/c1-17(2,3)24-16(22)20-10-8-18(23)7-9-19(11-14(18)12-20)15(21)13-5-4-6-13/h13-14,23H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGGSIOCEQUQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCN(CC2C1)C(=O)C3CCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
Alinda Chemical Ltd Page 1 Cat# Cat# Cat# Cat# Cat# Cat# Alinda Chemical Ltd http://www.alinda.ru E-mail: sale@alinda.ru Page 1 ALBB-030134 ALBB-030135 ALBB-030136 ALBB-…
Number of citations: 2 www.ichimarutrading.co.jp

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